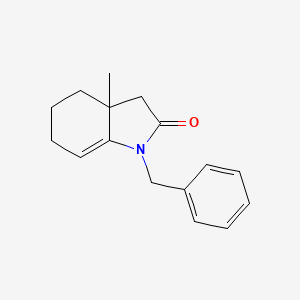
1-Benzyl-3a-methyl-1,3,3a,4,5,6-hexahydro-2H-indol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Benzyl-3a-methyl-1,3,3a,4,5,6-hexahydro-2H-indol-2-one is a compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their presence in various natural products and pharmaceuticals, making them crucial in medicinal chemistry .
Métodos De Preparación
The synthesis of 1-Benzyl-3a-methyl-1,3,3a,4,5,6-hexahydro-2H-indol-2-one typically involves the Fischer indole synthesis. This method includes the reaction of cyclohexanone with phenylhydrazine hydrochloride in the presence of methanesulfonic acid under reflux conditions . The reaction yields the desired indole derivative in good yield. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity .
Análisis De Reacciones Químicas
1-Benzyl-3a-methyl-1,3,3a,4,5,6-hexahydro-2H-indol-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Aplicaciones Científicas De Investigación
1-Benzyl-3a-methyl-1,3,3a,4,5,6-hexahydro-2H-indol-2-one has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex indole derivatives, which are used in various chemical reactions and studies.
Biology: This compound is used in biological studies to understand the behavior of indole derivatives in biological systems.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-Benzyl-3a-methyl-1,3,3a,4,5,6-hexahydro-2H-indol-2-one involves its interaction with various molecular targets and pathways. Indole derivatives are known to interact with enzymes, receptors, and other proteins, modulating their activity. For instance, they can inhibit enzymes like acetylcholine esterase, which is involved in neurotransmission, or interact with receptors involved in inflammatory pathways .
Comparación Con Compuestos Similares
1-Benzyl-3a-methyl-1,3,3a,4,5,6-hexahydro-2H-indol-2-one can be compared with other indole derivatives such as:
1-Benzyl-1H-indole-2,3-dione: This compound has a similar indole structure but with different substituents, leading to varied chemical and biological properties.
1-Benzyl-1H-indole-3-carboxylic acid: Another indole derivative with a carboxylic acid group, showing different reactivity and applications.
1-Benzyl-1H-indole-2,3-dione: Known for its use in medicinal chemistry, particularly in the synthesis of pharmaceutical agents.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical reactivity and potential biological activities .
Propiedades
Número CAS |
203244-99-9 |
|---|---|
Fórmula molecular |
C16H19NO |
Peso molecular |
241.33 g/mol |
Nombre IUPAC |
1-benzyl-3a-methyl-3,4,5,6-tetrahydroindol-2-one |
InChI |
InChI=1S/C16H19NO/c1-16-10-6-5-9-14(16)17(15(18)11-16)12-13-7-3-2-4-8-13/h2-4,7-9H,5-6,10-12H2,1H3 |
Clave InChI |
AEMUFPLWVNQVGK-UHFFFAOYSA-N |
SMILES canónico |
CC12CCCC=C1N(C(=O)C2)CC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















